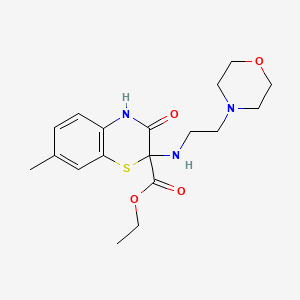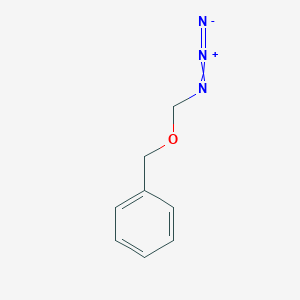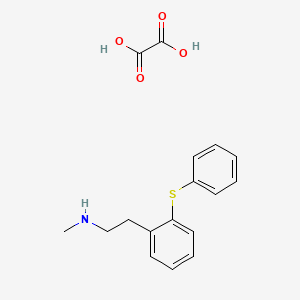
BRN 4336849
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by its unique structure, which includes a benzothiazine core, a morpholine ring, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4336849 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzothiazine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of BRN 4336849 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
類似化合物との比較
Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate can be compared with other similar compounds, such as:
2-morpholin-4-ylethanesulfonic acid: This compound also contains a morpholine ring but differs in its core structure and functional groups.
Enantiomerically pure (-) 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid: This compound shares a similar morpholine and benzothiazine structure but has different substituents and biological activity.
The uniqueness of BRN 4336849 lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
特性
CAS番号 |
130832-82-5 |
|---|---|
分子式 |
C18H25N3O4S |
分子量 |
379.5 g/mol |
IUPAC名 |
ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C18H25N3O4S/c1-3-25-17(23)18(19-6-7-21-8-10-24-11-9-21)16(22)20-14-5-4-13(2)12-15(14)26-18/h4-5,12,19H,3,6-11H2,1-2H3,(H,20,22) |
InChIキー |
HLYIAIUZVJRKGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NCCN3CCOCC3 |
正規SMILES |
CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-methoxy-3,6,9-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,10(15),11,13-pentaene;hydrochloride](/img/structure/B1651539.png)
![2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]-](/img/structure/B1651543.png)





![2-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1651553.png)





